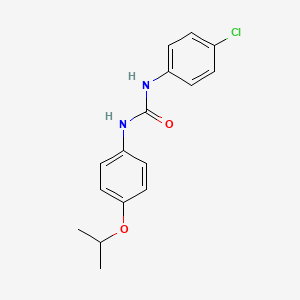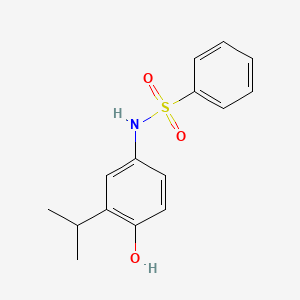![molecular formula C20H28N6O B5641411 1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5641411.png)
1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to the compound , often involves multi-step chemical processes. For example, research on related compounds involves steps like nucleophilic substitution reactions, reductive amination, and various forms of catalysis to achieve the desired structures with high specificity and yield (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is critical for understanding their chemical behavior and potential interactions. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the arrangement of atoms within these molecules, providing insights into their stability and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various pharmacologically active compounds. Their reactivity can be finely tuned by modifying the substituents on the piperazine ring, allowing for the creation of compounds with targeted properties (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of their substituents. Studies involving similar compounds have shown how modifications to the molecular structure can significantly alter these properties, affecting their potential applications (Karczmarzyk & Malinka, 2004).
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-23-11-13-24(14-12-23)20(27)26-9-4-5-17(15-26)19-22-8-10-25(19)16-18-6-2-3-7-21-18/h2-3,6-8,10,17H,4-5,9,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKQNXFAAOGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine](/img/structure/B5641355.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)
![3-({4-[3-(benzyloxy)azetidin-1-yl]-6-methylpyrimidin-2-yl}amino)phenol](/img/structure/B5641366.png)
![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)

![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
amino]acetic acid](/img/structure/B5641409.png)
![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)

![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)
